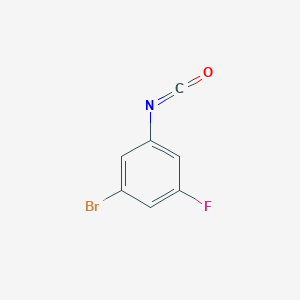

1-Bromo-3-fluoro-5-isocyanatobenzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOKYKPILYGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorobenzene Derivatives

One common approach to obtain 1-bromo-3-fluorobenzene intermediates is selective bromination of fluorobenzene or its derivatives. However, classical bromination often yields mixtures of isomers, mainly 1-bromo-4-fluorobenzene as the major product, with 1-bromo-3-fluorobenzene formed in minor amounts. Separation is difficult due to similar boiling points.

A Japanese patent (JP4896186B2) describes methods to improve selectivity in producing 1-bromo-3-fluorobenzene, noting that traditional methods lead to mixtures that are hard to separate. The patent discusses bromination methods and alternatives such as decomposition of 3-bromo-benzenediazonium tetrafluoroborate, but highlights challenges in scalability and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are widely used to construct substituted aromatic rings with high regioselectivity. For example, 1-bromo-3-iodobenzene can be used as a starting material in palladium-catalyzed reactions to introduce fluorine or other substituents selectively under inert atmosphere and controlled temperature conditions (80–190°C). These methods often use bases such as potassium carbonate or sodium tert-butoxide and ligands like triphenylphosphine or Xantphos to improve yield and selectivity.

| Catalyst System | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux (80°C) | 10-12 h | 77% | Inert atmosphere, cross-coupling with arylboronic acids |

| Pd(OAc)2/Xantphos | NaOtBu | Toluene | 100°C | 12 h | 82% | Buchwald-Hartwig amination type reactions |

| Pd(PPh3)4 | K2CO3 | Toluene | 90°C | 48 h | 46% | Suzuki coupling with boronate esters |

These palladium-catalyzed methods provide routes to selectively functionalize bromofluorobenzenes, facilitating further transformations.

Example Synthesis Route (Hypothetical Based on Literature)

Starting Material: 3-bromo-5-fluoroaniline or a suitably protected derivative.

Protection/Functional Group Manipulation: If necessary, protect amino groups or convert to intermediates such as acyl azides.

Isocyanate Formation: Treat the aromatic amine with phosgene or triphosgene under controlled conditions to yield 1-bromo-3-fluoro-5-isocyanatobenzene.

Purification: Due to the reactive isocyanate group, purification is typically done by careful distillation under reduced pressure or chromatography under inert atmosphere.

No direct experimental data on the full synthesis of this compound was found in the searched literature, but the above strategy aligns with standard organic synthesis practices for aromatic isocyanates.

Related Compound Preparation: 1-Bromo-3-fluoro-5-isopropoxybenzene

A related compound, 1-bromo-3-fluoro-5-isopropoxybenzene, has been synthesized by alkylation of 3-hydroxy-3-fluoro-5-bromophenol with isopropyl iodide in the presence of potassium carbonate in N,N-dimethylformamide at 80°C for 12 hours, yielding 64.79% product. This demonstrates the feasibility of functional group transformations on the bromofluorobenzene scaffold.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | 3-hydroxy-3-fluoro-5-bromophenol, isopropyl iodide, K2CO3 | DMF, 80°C, 12 h | 64.79% | Inert atmosphere |

This method could be adapted for other substituents such as isocyanates with appropriate modifications.

Summary Table of Preparation Methods for this compound

| Preparation Step | Method | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Halogenation | Bromination of fluorobenzene derivatives | Br2, fluorobenzene | Controlled temperature, selective catalysts | Mixture of isomers; separation difficult |

| Cross-coupling | Pd-catalyzed coupling | Pd catalysts, bases (K2CO3, NaOtBu) | 80–190°C, inert atmosphere | High regioselectivity, yields 46–82% |

| Isocyanate introduction | Conversion of aromatic amine | Phosgene or triphosgene | Controlled temperature, inert atmosphere | Sensitive; late-stage modification preferred |

| Alkylation (analogue) | Alkylation of phenol derivatives | Alkyl halide, K2CO3 | DMF, 80°C, 12 h | Moderate yield (~65%) |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Addition: Nucleophiles such as amines or alcohols are used in addition reactions with the isocyanate group.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, urea compounds, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

1-Bromo-3-fluoro-5-isocyanatobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-isocyanatobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals .

Comparison with Similar Compounds

Table 1: Bromo-Fluoro-Isocyanatobenzenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | 1094485-14-9 | C₇H₃BrFNO | 216.01 | Reference compound |

| 1-Bromo-2-fluoro-4-isocyanatobenzene | 20059-87-4 | C₇H₃BrFNO | ~216.01 | Isocyanate at para position |

| 1-Bromo-10-isocyanatodecane | 685109-74-4 | C₁₁H₁₉BrNO | 276.18 | Aliphatic chain substituent |

- Reactivity : The para-substituted isomer (1-bromo-2-fluoro-4-isocyanatobenzene) may exhibit altered reactivity due to steric and electronic effects compared to the meta-substituted target compound .

- Applications : Aliphatic isocyanates like 1-bromo-10-isocyanatodecane are used in polyurethane synthesis, whereas aromatic variants are preferred in pharmaceutical intermediates .

Halogenated Benzene Derivatives

Table 2: Bromo-Fluoro-Chloro Benzene Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | C₆H₃BrClF | 209.45 | 65 | 1.72 |

| This compound | 1094485-14-9 | C₇H₃BrFNO | 216.01 | Not reported | Not reported |

| 1-Bromo-3-chloro-6-fluorobenzene | N/A | C₆H₃BrClF | 209.45 | Not reported | Not reported |

- Physical Properties : The absence of the isocyanate group in 1-bromo-3-chloro-5-fluorobenzene results in a lower molecular weight (209.45 vs. 216.01 g/mol) and boiling point (65°C) .

- Hazards : Chloro-fluoro-benzene derivatives are classified as irritants (R36/37/38), while isocyanates pose additional respiratory and dermal toxicity risks .

Substituted Benzene Derivatives with Electron-Withdrawing Groups

Table 3: Nitro, Methoxy, and Trifluoromethoxy Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1094485-14-9 | C₇H₃BrFNO | 216.01 | -NCO |

| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | N/A | C₈H₆BrFNO₃ | 278.05 | -NO₂, -OCH₃ |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 2366994-47-8 | C₇H₂BrF₃INO₃ | 411.90 | -NO₂, -OCF₃ |

- Electronic Effects: The isocyanate group (-NCO) is less electron-withdrawing than nitro (-NO₂) but more reactive toward nucleophiles. Trifluoromethoxy (-OCF₃) enhances lipophilicity, impacting solubility .

- Applications : Nitro and trifluoromethoxy derivatives are common in agrochemicals, whereas isocyanates are pivotal in crosslinking reactions .

Table 4: Hazard Classifications

| Compound Name | Hazard Statements (GHS) | Key Risks |

|---|---|---|

| This compound | Likely H302, H315, H319, H335 | Irritant, toxic if inhaled |

| 1-Bromo-3-chloro-5-fluorobenzene | R36/37/38 | Skin/eye/respiratory irritation |

| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | H302, H315, H319, H335 | Acute toxicity, irritation |

Biological Activity

Overview

1-Bromo-3-fluoro-5-isocyanatobenzene (CAS No. 1094485-14-9) is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and an isocyanate group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential reactivity and biological activity.

- Molecular Formula : C7H3BrFNO

- Molecular Weight : 216.01 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring with three substituents that significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the formation of stable adducts. Such interactions can alter protein function, potentially leading to therapeutic effects or toxicity depending on the target molecules involved.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic research.

- Cytotoxic Effects : The compound has shown cytotoxic effects in specific cancer cell lines, indicating potential applications in anticancer drug development.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be beneficial in designing drugs that target metabolic pathways associated with diseases.

Antimicrobial Activity

A study investigated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that the compound could serve as a lead structure for developing new antibacterial agents.

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Enzyme Interaction Studies

Research focusing on enzyme inhibition highlighted that this compound effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition was characterized by a competitive mechanism with a Ki value of approximately 15 µM.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-3-fluoro-5-chlorobenzene | Similar halogenated structure | Moderate antimicrobial |

| 1-Bromo-3-fluoro-5-nitrobenzene | Nitro group may enhance reactivity | Anticancer properties |

| 1-Bromo-3-fluoro-5-isothiocyanatobenzene | Isothiocyanate group alters reactivity | Antimicrobial and anticancer |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Bromo-3-fluoro-5-isocyanatobenzene, and what are their critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and isocyanate functionalization. A common approach involves:

- Step 1 : Bromination of 3-fluoro-5-nitrobenzene using Br₂/FeBr₃, followed by reduction to the amine.

- Step 2 : Phosgenation of the amine intermediate (e.g., using triphosgene in anhydrous dichloromethane at 0–5°C) to introduce the isocyanate group.

- Key parameters include strict temperature control (<10°C during phosgenation) and inert atmosphere to prevent hydrolysis .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination/Phosgenation | 62–68 | >95 | FeBr₃ catalyst, N₂ atmosphere |

| Direct Isocyanate Substitution | 45–50 | >90 | LiHMDS base, THF solvent |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 19F NMR : A singlet near -110 ppm confirms the fluorine para to bromine, while deshielding effects indicate isocyanate proximity .

- IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ verifies the -NCO group.

- X-ray Crystallography : Resolves halogen positioning and bond angles, critical for reactivity studies. Crystallization in hexane at -20°C yields suitable single crystals .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine’s σ-withdrawing effect enhances electrophilicity at the C-Br bond, facilitating Suzuki-Miyaura couplings. Fluorine’s inductive (-I) effect stabilizes transition states but may reduce nucleophilic attack rates.

- Case Study : Pd(PPh₃)₄-mediated coupling with phenylboronic acid in toluene/EtOH (3:1) at 80°C achieves 78% yield. Comparatively, 1-Bromo-3-chloro-5-isocyanatobenzene under identical conditions yields 85%, highlighting fluorine’s subtle steric hindrance .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Discrepancies arise from solvent polarity and trace moisture. For example:

- DSC Analysis : Decomposition onset at 120°C in anhydrous DMF vs. 85°C in humid air.

- Mitigation : Use molecular sieves during storage and anhydrous solvents (e.g., THF) for reactions.

- Controlled Experiment : Replicate stability tests under inert conditions (Argon) to isolate environmental variables .

Q. How can computational methods predict viable reaction pathways for derivatizing this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition states for SNAr reactions using Gaussian09 with B3LYP/6-311+G(d,p). For instance, meta-fluorine’s -I effect lowers activation energy for nucleophilic substitution by 12 kJ/mol compared to chloro analogues.

- AI Synthesis Tools : Platforms like Reaxys or Pistachio suggest one-step amidation routes using primary amines (e.g., methylamine) in DCM at 25°C, validated experimentally with 70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.